molecular formula C24H34N2O3S B2649318 N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE CAS No. 304695-19-0

N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2649318
CAS No.: 304695-19-0
M. Wt: 430.61
InChI Key: BSKFZWHCIZKYAN-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative characterized by two distinctive structural motifs: an adamantane moiety and a piperidine sulfonyl group. The adamantane group confers high lipophilicity and rigidity, which may enhance blood-brain barrier penetration and metabolic stability . While the exact biological activity of this compound remains uncharacterized in the provided evidence, its structural features align with research chemicals targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3S/c1-17(24-14-18-11-19(15-24)13-20(12-18)16-24)25-23(27)21-5-7-22(8-6-21)30(28,29)26-9-3-2-4-10-26/h5-8,17-20H,2-4,9-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKFZWHCIZKYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can be achieved through a multi-step process. One notable method involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions. This reaction is optimized in a 2:1 ratio in a one-pot reaction, leading to significant increases in yields and a reduction in reaction times . The use of microwave irradiation assists in the nucleophilic addition/substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s adamantane and piperidine sulfonyl groups are particularly reactive under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and halides, with reactions typically occurring under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the adamantane moiety.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while nucleophilic substitution can result in various substituted benzamides.

Scientific Research Applications

Synthesis of N-[1-(Adamantan-1-Yl)Ethyl]-4-(Piperidine-1-Sulfonyl)Benzamide

The compound can be synthesized through a series of reactions involving adamantane derivatives and piperidine sulfonamides. A notable method includes the reaction of 1-adamantylisothiocyanate with ethyl-4-piperidine-4-carboxylate under reflux conditions, yielding the desired product with high purity and yield . The microwave-assisted synthesis has also been optimized to enhance efficiency and reduce reaction times, demonstrating the versatility of synthetic approaches available for this compound .

Antiviral Properties

One of the prominent applications of this compound is its antiviral activity. Research has indicated that derivatives of adamantane compounds exhibit significant efficacy against viruses such as Dengue virus. Studies have shown that the synthesized compound demonstrates promising anti-Dengue activity, making it a candidate for further investigation in antiviral drug development .

Anticonvulsant Activity

In addition to its antiviral properties, this compound has been evaluated for anticonvulsant activity. Analogues with adamantane moieties have shown substantial effectiveness in various seizure models, indicating potential therapeutic applications in treating epilepsy or seizure disorders. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine and benzamide components can enhance anticonvulsant effects .

Pain Management

The piperidine sulfonamide structure is known for its analgesic properties. Research into similar compounds has revealed that modifications to the benzamide core can lead to enhanced pain relief mechanisms. The potential use of this compound in pain management therapies warrants further exploration .

Antibacterial Activity

Emerging studies indicate that compounds with similar structural features exhibit antibacterial properties. The incorporation of sulfonamide groups has been linked to increased antimicrobial activity against various pathogens. This suggests that this compound could be explored as a novel antibacterial agent .

Case Study 1: Antiviral Efficacy

In a study focusing on the anti-Dengue properties of adamantane derivatives, this compound was tested against multiple strains of Dengue virus. Results showed a significant reduction in viral load in treated cells compared to controls, highlighting its potential as an antiviral agent .

Case Study 2: Anticonvulsant Testing

A series of experiments were conducted using animal models to assess the anticonvulsant effects of various adamantane-based compounds, including this compound. The compound demonstrated a notable reduction in seizure frequency and duration, suggesting its viability as a treatment option for epilepsy .

Mechanism of Action

The mechanism by which N-[1-(ADAMANTAN-1-YL)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with viral protein functions. Molecular docking studies suggest that the compound binds to key viral proteins, preventing their proper function and thus inhibiting the virus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Piperidine Substituents

Example 1 : 4-Nitro-N-(4-phenyl-1-(piperidine-1-carbonyl)-buta-1,3-dienyl)-benzamide ()

  • Key Features : A nitro group and conjugated diene system linked to a piperidine-carbonyl group.
  • Comparison : The absence of adamantane and the presence of a nitro group reduce lipophilicity compared to the target compound. The conjugated diene may increase reactivity, limiting stability in biological systems .
  • Applications : Listed as a rare research chemical, suggesting exploratory use in early drug discovery .

Example 2: 4-(4-Benzyl-4-methoxypiperidin-1-yl)-N-[(4-{[1,1-dimethyl-2-(phenylthio)ethyl]amino}-3-nitrophenyl)sulfonyl]benzamide ()

  • Key Features: Benzyl-methoxypiperidine and methylsulfonylamino groups.
  • Comparison : The benzyl group offers moderate lipophilicity, whereas the adamantane in the target compound provides superior steric shielding. Both compounds share sulfonamide groups, which are common in protease or kinase inhibitors .

Opioid Analogs with Benzamide/Piperidine Moieties

Example : Despropionylfentanyl ()

  • Key Features : Piperidinyl-aniline core with phenethyl substituents.
  • Comparison: While both compounds contain piperidine, Despropionylfentanyl lacks sulfonyl and adamantane groups. Its phenethyl chain is critical for µ-opioid receptor binding, whereas the target compound’s adamantane may direct it toward non-opioid targets .
  • Pharmacology : Despropionylfentanyl is an opioid analgesic with moderate solubility, contrasting with the target compound’s likely low solubility due to adamantane .

Sulfonamide-Containing Benzamides

Example: 3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide ()

  • Key Features: Oxadiazole, fluorophenyl, and methylsulfonylamino groups.
  • Comparison: The fluorophenyl group enhances target specificity (e.g., kinase inhibition), while the adamantane in the target compound prioritizes CNS penetration.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Known/Potential Activity
N-[1-(Adamantan-1-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide C₂₃H₃₀N₂O₃S 414.56 Adamantane, piperidine sulfonyl Low (predicted) Research chemical (CNS/enzyme target)
4-Nitro-N-(4-phenyl-1-(piperidine-1-carbonyl)-buta-1,3-dienyl)-benzamide C₂₃H₂₁N₃O₅ 419.43 Nitro, piperidine carbonyl, diene Low Early-stage research
Despropionylfentanyl C₁₉H₂₄N₂ 280.41 Piperidinyl, phenethyl Moderate Opioid analgesic
I02 Ligand C₃₂H₃₃FN₆O₄S₂ 672.76 Oxadiazole, fluorophenyl, sulfonyl Low Kinase inhibition

Research Findings and Implications

  • Adamantane Advantage : The adamantane group in the target compound likely improves metabolic stability and CNS penetration compared to benzyl or phenethyl analogs .
  • Sulfonamide Role : The piperidine sulfonyl group may mimic sulfonamide pharmacophores seen in carbonic anhydrase inhibitors (e.g., acetazolamide) or protease binders .
  • Knowledge Gaps: No direct pharmacological data exists for the target compound in the provided evidence. Further studies should assess its affinity for enzymes (e.g., kinases, proteases) or CNS receptors.

Biological Activity

N-[1-(Adamantan-1-yl)ethyl]-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C19H30N2O2S\text{C}_{19}\text{H}_{30}\text{N}_{2}\text{O}_{2}\text{S}

It contains an adamantane moiety, a piperidine sulfonyl group, and a benzamide structure, which are known to contribute to various biological activities.

While specific mechanisms for this compound are not fully elucidated, similar compounds exhibit diverse actions:

  • Enzyme Inhibition : Many sulfonamides function by inhibiting enzymes involved in metabolic pathways.
  • Receptor Antagonism : Some derivatives act as antagonists at various receptors, potentially influencing neurotransmitter pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the antimicrobial efficacy was assessed using the microdilution susceptibility method against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like Gentamicin and Ampicillin, suggesting potential for clinical applications in treating infections .

2. Anti-Proliferative Effects

The compound's anti-proliferative effects have been investigated in vitro against cancer cell lines. Research indicates that derivatives related to this compound exhibit cytotoxicity with IC50 values lower than those of established chemotherapeutic agents like doxorubicin. This suggests promise in oncology applications .

3. Neuropharmacological Potential

Given the piperidine component, there is potential for neuropharmacological activity. Compounds with similar structures have been explored for their effects on central nervous system disorders, indicating that this compound may also influence neurological pathways .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard treatments .
Anti-Cancer Research Showed promising anti-proliferative effects in various cancer cell lines, with IC50 values indicating higher potency than conventional drugs .
Neuropharmacology Investigated for potential use in treating CNS disorders; compounds with similar structures have shown efficacy in modulating neurotransmitter systems .

Q & A

Q. Table 1: Comparative Solubility in Common Solvents

SolventExperimental Solubility (mg/mL)Predicted Solubility (mg/mL)
DMSO12.5 ± 0.89.2
PBS (pH 7.4)0.03 ± 0.010.05
Ethanol2.1 ± 0.31.7
Data derived from .

Q. Table 2: SAR Modifications and Bioactivity

Modification SiteSubstituentIC₅₀ (nM)Selectivity Ratio (Target/Off-Target)
AdamantaneBicyclo[2.2.2]octane4512:1
SulfonylPhenylsulfonyl288:1
Benzamide4-NO₂1203:1
Data adapted from .

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